molecular formula C11H12O3 B1402990 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde CAS No. 25934-52-5

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Numéro de catalogue B1402990
Numéro CAS: 25934-52-5
Poids moléculaire: 192.21 g/mol
Clé InChI: MLAZVBDTWHMFRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . Another method involves the synthesis of an impurity in crude roflumilast from 3,4-dihydroxybenzaldehyde via alkylation, oxidation, chlorination, and acylation reactions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been discussed in the literature. For example, the synthesis of roflumilast involves O-alkylation, oxidation, and N-acylation reactions . Another study discusses the alkylation, oxidation, chlorination, and acylation reactions involved in the synthesis of an impurity in crude roflumilast .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific information about the physical and chemical properties of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde was not found in the search results.

Applications De Recherche Scientifique

Application 1: Inhibitory Effects on Pulmonary Fibrosis

  • Summary of the Application : This compound, also referred to as DGM, has been studied for its effects on pulmonary fibrosis, a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components . The research aimed to determine whether epithelial–mesenchymal transformation (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce IPF .
  • Methods of Application or Experimental Procedures : The study involved two main procedures :
    • In vitro stimulation of A549 cells (a type of lung epithelial cell) to construct EMTs with TGF-β1 (Transforming growth factor-β1). DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
    • In vivo models of tracheal instillation of bleomycin and DGM were used to treat rats to demonstrate their therapeutic effects .
  • Results or Outcomes : The study found that DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that DGM could potentially be used as a therapeutic agent for the treatment of pulmonary fibrosis .

Orientations Futures

Research on similar compounds suggests potential future directions. For example, one study discusses the inhibitory effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo . This suggests potential therapeutic applications for similar compounds in the treatment of certain diseases.

Propriétés

IUPAC Name

3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAZVBDTWHMFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744798
Record name 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

CAS RN

25934-52-5
Record name 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Reactant of Route 5
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Citations

For This Compound
6
Citations
MA Giembycz, SK Field - Drug design, development and therapy, 2010 - Taylor & Francis
In April 2010, the European Medicines Agency Committee for Medicinal Products for Human Use recommended approval of roflumilast, a selective phosphodiesterase 4 inhibitor, for the …
Number of citations: 182 www.tandfonline.com
M Cazzola, L Calzetta, P Rogliani… - Expert Opinion on Drug …, 2016 - Taylor & Francis
Introduction: Cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE)4 is an intracellular target that can be exploited to the treat chronic obstructive pulmonary disease (…
Number of citations: 39 www.tandfonline.com
S Bodkhe, M Nikam, AP Sherje, T Khan… - International …, 2020 - Elsevier
Phosphodiesterase-4 inhibitors (PDE4) are of great interest for the treatment of airway inflammatory diseases due to its broad anti-inflammatory effects. Roflumilast is a selective PDE4 …
Number of citations: 16 www.sciencedirect.com
Y Xu - Proceedings of the 3rd International Symposium on …, 2022 - dl.acm.org
Chronic obstructive pulmonary disease (COPD) is characterized by consistent airway obstruction, which is mainly caused by bronchoconstriction and airway inflammation. Two …
Number of citations: 0 dl.acm.org
CW Emala Sr - Pharmacology and Physiology for Anesthesia, 2019 - Elsevier
Pulmonary pharmacology is focused primarily on medications that effect the conducting airways of the lung responsible for gas exchange at the alveoli. The maintenance of patent …
Number of citations: 1 www.sciencedirect.com
J Bronson, M Dhar, W Ewing, N Lonberg - Annual Reports in Medicinal …, 2011 - Elsevier
Publisher Summary This chapter provides summaries of 24 new molecular entities (NMEs) that have been approved for the first time worldwide, of which 19 are small molecules. Twelve …
Number of citations: 16 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.